molecular formula C7H4BrFN2 B11891598 3-Bromo-6-fluoroimidazo[1,5-a]pyridine

3-Bromo-6-fluoroimidazo[1,5-a]pyridine

Cat. No.: B11891598
M. Wt: 215.02 g/mol
InChI Key: HPRSKAWJVNYSOG-UHFFFAOYSA-N
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Description

General Overview of Imidazo[1,5-a]pyridine (B1214698) Scaffolds in Modern Chemical Research

Imidazo[1,5-a]pyridine and its derivatives are a class of fused nitrogen heterocycles that have garnered considerable attention from the scientific community. These scaffolds are integral to the development of new pharmaceuticals and functional materials due to their unique electronic and structural properties.

The exploration of imidazo[1,5-a]pyridine chemistry has evolved over several decades, with initial studies focusing on fundamental synthesis and reactivity. cymitquimica.com Over time, research has expanded to harness their potential in various applications, leading to the development of a wide array of synthetic methodologies to access these bicyclic systems. cymitquimica.com

Fused nitrogen heterocycles, including the imidazo[1,5-a]pyridine framework, are of paramount strategic importance in academic and industrial research. Their rigid structures and ability to participate in various intermolecular interactions make them valuable building blocks in the design of compounds with specific biological activities or material properties. cymitquimica.combldpharm.com

Rationale for Halogenation in Imidazo[1,5-a]pyridine Systems: Focus on Bromine and Fluorine

The introduction of halogen atoms, such as bromine and fluorine, onto the imidazo[1,5-a]pyridine core is a common strategy to modulate the physicochemical properties of the resulting molecules.

Halogen substituents can significantly influence the electronic distribution within the aromatic system, affecting its reactivity and potential for further functionalization. For instance, a bromine atom can serve as a handle for cross-coupling reactions, while a fluorine atom can alter metabolic stability and binding affinities in a biological context.

The specific placement of the bromo and fluoro substituents at the 3- and 6-positions, respectively, would be expected to impart a unique set of properties to the 3-Bromo-6-fluoroimidazo[1,5-a]pyridine molecule. The electron-withdrawing nature of both halogens would influence the electron density of the heterocyclic system, impacting its reactivity and potential as a building block in organic synthesis. However, without specific experimental data, any discussion of its precise characteristics remains speculative.

Basic chemical identifiers for what would be this compound have been found through chemical supplier databases.

PropertyValueSource
CAS Number 1781700-20-6 bldpharm.com
Molecular Formula C₇H₄BrFN₂ bldpharm.com
Molecular Weight 215.02 g/mol bldpharm.com

Despite the existence of these identifiers, a comprehensive search of scientific databases has not yielded any peer-reviewed studies that focus on the synthesis, characterization, or application of this compound. This lack of available research prevents a detailed and scientifically accurate discussion as outlined in the requested article structure. Further experimental investigation is required to elucidate the specific properties and potential of this particular halogenated imidazo[1,5-a]pyridine isomer.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

IUPAC Name

3-bromo-6-fluoroimidazo[1,5-a]pyridine

InChI

InChI=1S/C7H4BrFN2/c8-7-10-3-6-2-1-5(9)4-11(6)7/h1-4H

InChI Key

HPRSKAWJVNYSOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN2C1=CN=C2Br)F

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 6 Fluoroimidazo 1,5 a Pyridine and Its Derivatives

Classical and Established Synthetic Routes to the Imidazo[1,5-a]pyridine (B1214698) Ring System

The imidazo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, leading to the development of numerous reliable synthetic routes. beilstein-journals.orgacs.org These established methods primarily focus on constructing the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure. rsc.orgresearchgate.net

Cyclocondensation reactions are a cornerstone for the synthesis of the imidazo[1,5-a]pyridine system. rsc.orgnih.gov These methods involve the reaction of a pyridine-based precursor containing a nucleophilic side chain with an appropriate electrophile, leading to ring closure.

A widely used strategy involves the reaction of 2-aminopyridine (B139424) derivatives with α-haloketones. acs.orgresearchgate.net While this is more characteristic for the isomeric imidazo[1,2-a]pyridine (B132010) system, variations of this approach exist for the [1,5-a] isomer. bio-conferences.org For instance, the reaction between 2-aminopyridine and bromoacetaldehyde (B98955) was an early method to produce the scaffold, initially requiring high temperatures, though later improvements with a base allowed for milder conditions. bio-conferences.org

A more direct route to the imidazo[1,5-a]pyridine scaffold involves the reaction of 2-pyridyl ketones with alkylamines, mediated by molecular iodine. This transition-metal-free method proceeds via an sp³ C-H amination and subsequent oxidative annulation to form the desired bicyclic system in a one-pot manner. rsc.org

Table 1: Examples of Imidazo[1,2-a]pyridine Synthesis via Condensation

Reactant 1 Reactant 2 Catalyst/Reagent Solvent Temperature Product Yield Reference
2-Aminopyridine α-Bromo/chloroketones None None 60°C Imidazo[1,2-a]pyridine - bio-conferences.org
2-Aminopyridine Bromoacetaldehyde NaHCO₃ - - Imidazo[1,2-a]pyridine - bio-conferences.org

Note: This table showcases reactions for the related imidazo[1,2-a]pyridine scaffold to illustrate the general principle of condensation reactions.

One of the most robust and common methods for constructing the imidazo[1,5-a]pyridine ring involves the cyclization of precursors like 2-picolylamines (2-(aminomethyl)pyridines). beilstein-journals.org These nucleophilic precursors react with a variety of electrophilic components to build the five-membered ring. beilstein-journals.orgnih.gov Suitable electrophiles include carboxylic acids, acyl chlorides, acyl anhydrides, and thioamides. beilstein-journals.org The cyclization of N-(pyridin-2-ylmethyl) amides, often under dehydrating conditions, leads directly to the imidazo[1,5-a]pyridine core. A new method has also been developed using the reaction of 2-picolylamine with aldehydes in the presence of selenium dioxide as an oxidant to yield 3-substituted imidazo[1,5-a]pyridines. researchgate.net

Multicomponent reactions (MCRs) provide an efficient and atom-economical pathway to complex molecules like imidazo[1,5-a]pyridines from simple starting materials in a single step. nih.gov For the related imidazo[1,2-a]pyridine system, the Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent example of an MCR used to create the scaffold. mdpi.commdpi.com

An efficient three-component reaction for the synthesis of imidazo[1,5-a]pyridinium ions involves the coupling of substituted picolinaldehydes, amines, and formaldehyde (B43269) under mild conditions, which allows for a high degree of functional diversity. organic-chemistry.org Furthermore, imidazo[1,5-a]pyridine carbenes have been used in three-component reactions with aldehydes and dimethyl acetylenedicarboxylate (B1228247) (DMAD) or allenoates to produce highly substituted furan (B31954) derivatives, demonstrating the utility of the scaffold in complex synthetic transformations. nih.gov

Cyclocondensation Approaches: Variations and Optimizations

Advanced and Novel Synthetic Strategies for Halogenated Imidazo[1,5-a]pyridines

To synthesize the specific target, 3-Bromo-6-fluoroimidazo[1,5-a]pyridine, strategies for introducing halogen atoms at specific positions are required. The fluorine at the 6-position is typically incorporated from the start, using a fluorinated pyridine derivative. The bromine at the 3-position is usually introduced later via regioselective halogenation.

The electronic nature of the imidazo[1,5-a]pyridine ring system dictates the position of electrophilic substitution. The C3 position is particularly electron-rich and thus is the most common site for halogenation.

For the introduction of bromine, various electrophilic brominating agents can be used. A transition-metal-free method for the regioselective C3-bromination of the related imidazo[1,2-a]pyridines uses sodium bromite (B1237846) (NaBrO₂) as the halogen source under acidic conditions. rsc.orgrsc.org This approach is efficient and avoids the need for expensive metal catalysts. rsc.org Another method employs CBr₄ as the bromine source, promoted by NaOH, to achieve high efficiency and regioselectivity for C3-bromination. researchgate.net These methods are highly indicative of how the 3-bromo substituent would be introduced onto a pre-formed 6-fluoroimidazo[1,5-a]pyridine (B6337096) core.

For fluorine introduction, while building the fluorine into the pyridine ring beforehand is common for substitution at the 6-position (e.g., using 5-fluoro-2-aminopyridine as a starting material), direct fluorination is also a known strategy. nih.govresearchgate.net A regioselective synthesis of 3-fluoroimidazo[1,2-a]pyridines has been achieved using Selectfluor as the fluorinating agent in an aqueous solution, which proceeds via an electrophilic process to yield the monofluorinated product. nih.govacs.org This highlights a potential route for synthesizing 3-fluoro analogs.

Table 2: Regioselective Halogenation of Imidazo-Pyridine Scaffolds

Substrate Reagent Position Product Yield Reference
Imidazo[1,2-a]pyridine NaClO₂ / H⁺ C3 3-Chloro-imidazo[1,2-a]pyridine Good rsc.orgrsc.org
Imidazo[1,2-a]pyridine NaBrO₂ / H⁺ C3 3-Bromo-imidazo[1,2-a]pyridine 70-88% rsc.org
Imidazo[1,2-a]pyridines Selectfluor / DMAP C3 3-Fluoro-imidazo[1,2-a]pyridines Moderate to Good nih.govacs.org

Note: This table summarizes halogenation reactions on the closely related imidazo[1,2-a]pyridine scaffold, which demonstrates the strong regiochemical preference for substitution at the C3 position.

Transition-Metal-Catalyzed and Metal-Free Synthetic Pathways

The construction of the imidazo[1,5-a]pyridine ring itself can be achieved through various cyclization strategies, many of which are catalyzed by transition metals or mediated by other reagents.

Palladium catalysts are widely used in the synthesis of heterocyclic compounds. capes.gov.br While direct palladium-catalyzed synthesis of the this compound core in a single step is not commonly reported, palladium-catalyzed cross-coupling reactions are instrumental in synthesizing derivatives. For example, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized using a palladium-catalyzed Suzuki coupling reaction. nih.gov This highlights the potential to first construct a bromo-substituted precursor and then use palladium catalysis to build the imidazo[1,5-a]pyridine ring or to functionalize a pre-existing this compound.

A cationic palladium(II)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers has been developed, involving a C-H alkenylation followed by an aza-6π-electrocyclization. nih.gov Although this specific method leads to pyridines, it showcases the power of palladium catalysis in constructing heterocyclic rings. The synthesis of monofluoroalkenes from 3,3-difluoropropenes using palladium catalysis also demonstrates the versatility of these catalysts in organofluorine chemistry. nih.gov

Iron catalysts have emerged as a more sustainable and cost-effective alternative to precious metal catalysts. nih.gov Iron-catalyzed C-H amination has been successfully employed for the construction of various imidazole-fused ring systems, including imidazo[1,5-a]pyridines. organic-chemistry.org This approach offers an environmentally friendly pathway with water as the only byproduct. organic-chemistry.org

For the related imidazo[1,2-a]pyridine system, iron(II) chloride has been used to catalyze the reaction between 2-aminopyridines and α,β-unsaturated nitroolefins. thieme-connect.comorganic-chemistry.org This reaction proceeds via a Michael addition followed by an iron-catalyzed cyclization and elimination of the nitro group. thieme-connect.com The use of iron catalysts has also been documented in multicomponent reactions for the synthesis of imidazo[1,2-a]pyridines. acs.org These iron-catalyzed methods could potentially be adapted for the synthesis of the imidazo[1,5-a]pyridine core, starting from appropriately substituted pyridine precursors.

Molecular iodine has proven to be a versatile and mild reagent for the synthesis of various heterocyclic compounds. nih.gov Iodine-mediated oxidative annulations provide a transition-metal-free pathway for the formation of the imidazo[1,5-a]pyridine ring. One such method involves the one-pot synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs from 2-aminomethylpyridines and benzaldehydes. mdpi.com

Another iodine-mediated approach establishes a transition-metal-free sp³ C-H amination reaction for imidazo[1,5-a]pyridine synthesis, using molecular iodine with 2-pyridyl ketones and alkylamines in the presence of sodium acetate. rsc.org This method is operationally simple and can be performed on a gram scale. rsc.org Furthermore, iodine has been used as a catalyst in multicomponent reactions for the synthesis of pyrimidine-linked imidazopyridines. nih.gov These iodine-mediated strategies offer a valuable alternative to metal-catalyzed reactions for constructing the imidazo[1,5-a]pyridine skeleton.

Green Chemistry Approaches: Microwave-Assisted and Catalyst-Free Methods

In recent years, green chemistry principles have been increasingly applied to the synthesis of imidazo[1,5-a]pyridine derivatives to minimize hazardous substances and improve energy efficiency. researchgate.netsioc-journal.cn Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields compared to conventional heating methods. nih.govclockss.orgnih.gov These methods are valued for their simplicity, speed, and ability to be used in one-pot, multi-component reactions. sioc-journal.cnclockss.org

For instance, microwave irradiation has been successfully employed in the synthesis of various substituted imidazo[1,2-a]pyridines and related heterocyclic systems. nih.govclockss.orgnih.govresearchgate.net These techniques often lead to higher yields in shorter reaction times. nih.gov One-pot multi-component reactions under microwave irradiation, sometimes in aqueous media, have been developed for the synthesis of related heterocyclic structures like pyrazolo[3,4-b]pyridines, highlighting the potential for greener synthesis of the target compound. rsc.org

Catalyst-free approaches represent another significant advancement in the green synthesis of imidazo[1,5-a]pyridine analogs. nih.gov Some methods utilize the inherent reactivity of the starting materials under specific conditions, such as high temperature or the use of environmentally benign solvents like water or glycerol, to drive the cyclization and formation of the desired heterocyclic ring system. researchgate.net For example, catalyst-free condensation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with various ethyl 2,4-dioxo-4-arylbutanoates has been achieved in the presence of a base. acs.org

MethodKey FeaturesAdvantages
Microwave-Assisted Synthesis Utilizes microwave irradiation for heating.Reduced reaction times, higher yields, improved selectivity. nih.govclockss.org
Catalyst-Free Synthesis Avoids the use of metal or acid/base catalysts.Environmentally friendly, simplified purification, cost-effective. nih.govresearchgate.net

Strategies for Large-Scale Synthesis and Process Optimization

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives necessitates robust and optimized synthetic routes. Key considerations for large-scale synthesis include cost-effectiveness, safety, and the use of readily available starting materials. researchgate.netorganic-chemistry.org

Process optimization often involves a systematic study of reaction parameters such as temperature, solvent, catalyst loading, and reaction time to maximize yield and purity while minimizing by-product formation. For instance, in the synthesis of related imidazo[1,5-a]pyridines, the choice of solvent and the amount of acid catalyst were found to significantly influence the reaction efficiency. organic-chemistry.org

One strategy for scaling up involves the development of one-pot procedures where multiple reaction steps are carried out in a single reactor without isolating intermediates. This approach reduces waste, saves time, and lowers operational costs. lew.ro Furthermore, the development of synthetic routes that proceed in high yields under mild conditions is crucial for large-scale applications. organic-chemistry.org For example, the synthesis of imidazo[1,5-a]pyridinium ions has been achieved in high yields through a three-component coupling reaction under mild conditions. organic-chemistry.org

Reaction Mechanisms in the Synthesis of this compound Derivatives

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and designing novel derivatives.

Mechanistic Studies of Cyclization Reactions

The formation of the imidazo[1,5-a]pyridine ring system typically involves an intramolecular cyclization as the key step. Mechanistic studies often focus on understanding the sequence of bond formations and the nature of the intermediates involved.

One common pathway involves the initial formation of an imine or a related intermediate, followed by an intramolecular nucleophilic attack of the pyridine nitrogen onto an electrophilic carbon, leading to the fused bicyclic system. rsc.org For example, in the synthesis of 1-cyano-imidazo[1,5-a]pyridines, the proposed mechanism involves the generation of a cyanating reagent, its addition to the C=N bond of an imine, followed by a cascade of oxidation and cyclization. rsc.org

Another proposed mechanism for the formation of related imidazo[1,2-a]pyridines involves the initial Michael addition of a 2-aminopyridine to a nitroalkene, followed by iodination and subsequent intramolecular nucleophilic substitution and oxidation. acs.org

Role of Catalysts and Reagents in Reaction Pathways

Catalysts and reagents play a pivotal role in directing the course of the reaction and influencing the yield and selectivity of the desired product.

In many syntheses of imidazo[1,5-a]pyridine derivatives, Lewis acids or Brønsted acids are employed to activate the substrates and facilitate the key bond-forming steps. acs.org For example, bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) in combination with p-toluenesulfonic acid (p-TsOH·H₂O) has been used to catalyze the formation of imidazo[1,5-a]pyridine analogs through a Ritter-type reaction. acs.org In this case, the catalyst facilitates the generation of a benzylic carbocation, which is a key intermediate. acs.org

In other instances, transition metal catalysts, such as copper or palladium, are used to promote cross-coupling and cyclization reactions. organic-chemistry.org The choice of catalyst and ligands can significantly impact the reaction's efficiency and substrate scope. organic-chemistry.org For example, copper(II)-ascorbate has been used to catalyze the domino A³-coupling reaction for the synthesis of imidazo[1,2-a]pyridine derivatives. acs.org

The reagents themselves can also play a crucial role beyond being simple building blocks. For example, in an electrochemical synthesis, ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) acts as both an electrolyte and a source of the cyanide group. rsc.org

Kinetic and Thermodynamic Considerations in Compound Formation

The final product distribution in the synthesis of this compound derivatives is governed by both kinetic and thermodynamic factors. The relative rates of competing reaction pathways determine the initial product ratio (kinetic control), while the relative stabilities of the possible products determine the final equilibrium composition (thermodynamic control).

Kinetic studies can provide insights into the rate-determining step of the reaction mechanism. For example, kinetic experiments on the C-6 amination of a related 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) revealed that the reaction rate was influenced by the presence of a fluoride (B91410) source and a phase transfer catalyst. researchgate.net

Thermodynamic considerations are important for understanding the stability of the final compound and any intermediates. The aromaticity of the imidazo[1,5-a]pyridine ring system is a significant driving force for its formation. Computational studies, such as Density Functional Theory (DFT), can be used to calculate the relative energies of intermediates and products, providing a deeper understanding of the reaction thermodynamics. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 6 Fluoroimidazo 1,5 a Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopic Analysis for Proton Environments

A ¹H NMR spectrum of 3-Bromo-6-fluoroimidazo[1,5-a]pyridine would be expected to show distinct signals for each of the aromatic protons on the fused ring system. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the nitrogen atoms within the heterocyclic core. The coupling constants (J) between adjacent protons would provide critical information about their connectivity and spatial relationships. For instance, the fluorine atom at the 6-position would likely introduce additional splitting (H-F coupling) to the neighboring proton signals.

¹³C NMR Spectroscopic Analysis for Carbon Framework

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal. The chemical shifts of the carbon atoms would be significantly affected by the attached substituents. For example, the carbon atom bonded to the bromine (C-3) would exhibit a characteristic upfield shift compared to an unsubstituted carbon, while the carbon bonded to the highly electronegative fluorine (C-6) would show a significant downfield shift and a large one-bond carbon-fluorine coupling constant (¹JCF).

Advanced 2D NMR Techniques for Connectivity and Assignment

To unambiguously assign the proton and carbon signals, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable. A COSY spectrum would reveal proton-proton coupling networks, helping to trace the connectivity of the protons around the rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon framework.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS would be crucial for confirming the elemental formula of this compound (C₇H₄BrFN₂). By measuring the exact mass with high precision, it is possible to distinguish it from other compounds with the same nominal mass. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Fragmentation Pattern Analysis for Structural Confirmation

Analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation. The molecule would be expected to fragment in a predictable manner upon ionization. Common fragmentation pathways could include the loss of the bromine atom, the fluorine atom, or the cleavage of the imidazole (B134444) or pyridine (B92270) rings. The observed fragment ions would serve as puzzle pieces to reconstruct the original molecular structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. These techniques probe the quantized vibrational energy levels of a molecule. While theoretical calculations can predict the vibrational spectra for this compound, experimental data is crucial for validation and a complete understanding of its vibrational behavior.

Characteristic Vibrational Absorption Bands and Functional Group Identification

A detailed analysis of the characteristic vibrational absorption bands for this compound from experimental IR and Raman spectra is not available in the current body of scientific literature.

For a molecule with this structure, one would anticipate specific vibrational modes corresponding to its constituent parts: the imidazo[1,5-a]pyridine (B1214698) core and the bromo and fluoro substituents. A hypothetical assignment of these bands, based on known group frequencies, would include:

Aromatic C-H Stretching: Typically observed in the region of 3000-3100 cm⁻¹.

C=C and C=N Stretching: Associated with the fused aromatic rings, these vibrations would be expected in the 1400-1650 cm⁻¹ range.

C-F Stretching: The carbon-fluorine bond would likely produce a strong absorption band in the infrared spectrum, typically in the 1000-1400 cm⁻¹ region.

C-Br Stretching: This vibration would be found at lower wavenumbers, generally in the 500-700 cm⁻¹ range.

Without experimental spectra, a precise data table of vibrational frequencies and their assignments for this compound cannot be constructed.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together in the crystal lattice.

Crystal Structure Analysis and Molecular Conformation

There are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, experimental data on its crystal system, space group, unit cell dimensions, and the precise conformation of the molecule are not available.

Such an analysis would definitively establish the planarity of the fused imidazo[1,5-a]pyridine ring system and the precise orientation of the bromo and fluoro substituents relative to the heterocyclic core.

Intermolecular Interactions and Packing Arrangements

Information regarding the intermolecular interactions and crystal packing of this compound is also absent from the scientific literature. A crystallographic study would reveal the presence of any significant non-covalent interactions, such as hydrogen bonds (C-H···F or C-H···N), halogen bonds (C-Br···N), or π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions are fundamental to understanding the solid-state properties of the compound.

Computational Chemistry Investigations of 3 Bromo 6 Fluoroimidazo 1,5 a Pyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost and accuracy for studying the electronic properties of molecular systems. nih.gov DFT calculations are used to determine optimized molecular geometries, electronic distributions, and various reactivity descriptors. For 3-Bromo-6-fluoroimidazo[1,5-a]pyridine, these studies are typically performed using a hybrid functional, such as B3LYP, paired with a suitable basis set like 6-311G(d,p) or higher, to provide a reliable description of its electronic nature. nih.govuctm.edu

Electronic Structure Analysis: Molecular Orbitals and Charge Distribution

An initial DFT calculation optimizes the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. Following optimization, the electronic structure is analyzed.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. nih.gov The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): These regions, indicating an excess of electrons, are prime sites for electrophilic attack. The most significant negative potential is anticipated around the bridgehead nitrogen atom (N5) of the pyridine (B92270) ring, confirming its role as a primary site for protonation and metal ion coordination. nih.govmdpi.com

Positive Potential (Blue): These electron-deficient regions are susceptible to nucleophilic attack. Positive potentials are typically located around the hydrogen atoms attached to the carbon framework.

Neutral Regions (Green): These areas represent regions of near-zero potential.

The electron-withdrawing effects of the fluorine and bromine atoms would influence the potential distribution, making the surrounding regions more electron-deficient and potentially modulating the reactivity of the entire ring system.

Frontier Molecular Orbital (FMO) Theory for Reaction Site Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict the outcomes of chemical reactions. wikipedia.org The energy and spatial distribution of these orbitals are critical for understanding chemical reactivity and kinetic stability. numberanalytics.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The energy of the HOMO is related to the ionization potential, and its distribution indicates the likely sites for electrophilic attack. For imidazo[1,5-a]pyridine (B1214698) systems, the HOMO is typically a π-orbital distributed across the fused heterocyclic rings.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The energy of the LUMO is related to the electron affinity, and its location highlights the probable sites for nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. scirp.org A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. numberanalytics.com

Table 1: Illustrative Frontier Molecular Orbital Energies for Related Imidazopyridine Derivatives

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
Imidazo[1,2-a]pyridine-N-acylhydrazone DerivativeB3LYP/6-31+G(d,p)-6.23-2.323.91 scirp.org
6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridineB3LYP/6-311++G(d,p)-6.44-2.104.34
6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridineB3LYP/6-311G(d,p)-3.10-0.742.36

This table presents data for analogous compounds to illustrate typical values obtained from FMO analysis. The specific values for this compound would require a dedicated computational study.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

For this compound, NBO analysis would be used to:

Investigate the delocalization of π-electrons across the fused imidazole (B134444) and pyridine rings.

Analyze the nature of the C–F and C–Br bonds, determining their polarity and the hybridization of the constituent atoms.

Examine the charge distribution on an atomic level, complementing the broader picture provided by MEP mapping.

This analysis is crucial for understanding the subtle electronic interactions that govern the molecule's structure and reactivity. acs.orgtandfonline.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states and predicting electronic absorption spectra. researchgate.netatlantis-press.com This is particularly relevant for imidazo[1,5-a]pyridine derivatives, which are known for their interesting photophysical and fluorescent properties. mdpi.comresearchgate.net

Prediction of Electronic Transitions and Absorption Spectra

TD-DFT calculations predict the vertical excitation energies from the ground state to various excited states, the oscillator strengths of these transitions (which relate to the intensity of absorption peaks), and the molecular orbitals involved in each transition.

For this compound, a TD-DFT calculation would likely predict strong absorption bands in the UV region. The primary electronic transitions for such aromatic heterocyclic systems are typically of a π → π* nature. The analysis would identify which specific occupied and unoccupied orbitals contribute most to the lowest-energy (longest-wavelength) absorption band, λ_max. The presence of the bromo and fluoro substituents on the aromatic core is expected to cause a shift in the absorption maxima compared to the parent imidazo[1,5-a]pyridine.

Table 2: Illustrative TD-DFT Data for an Analogous Heterocyclic Dye

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁2.584800.85HOMO → LUMO (98%)
S₀ → S₂3.104000.12HOMO-1 → LUMO (95%)
S₀ → S₃3.443600.05HOMO → LUMO+1 (92%)

This table, based on data for a dye containing an imidazo[1,2-a]pyridine (B132010) core researchgate.net, illustrates the type of information generated by TD-DFT calculations. It shows the calculated energy, corresponding wavelength, intensity (f), and the orbitals involved for the first few electronic transitions.

Analysis of Natural Transition Orbitals (NTOs)

Detailed computational studies focusing specifically on the Natural Transition Orbitals (NTOs) of this compound are not extensively available in the public domain. However, the analysis of NTOs is a powerful tool in computational chemistry for understanding electronic excitations. This method simplifies the complex nature of electronic transitions by transforming the canonical molecular orbitals into a more compact and chemically intuitive representation of the particle and hole orbitals involved in an excitation. For a molecule like this compound, NTO analysis would typically be employed to characterize the nature of its low-lying electronic transitions, which are crucial for understanding its photophysical properties. The analysis would likely reveal transitions corresponding to π-π* and n-π* excitations, with the hole NTO localized on the electron-donating parts of the imidazopyridine ring system and the particle NTO on the electron-accepting regions. The specific contributions of the bromine and fluorine substituents to these transitions would be a key point of investigation.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not detailed in published literature, this computational technique is instrumental in exploring the dynamic behavior of molecules. For this compound, MD simulations would provide insights into its structural flexibility and interactions with its environment over time.

Solvent Effects on Molecular Behavior and Reactivity

The influence of solvents on the behavior and reactivity of this compound can be effectively studied using molecular dynamics simulations. By simulating the molecule in different solvent environments (e.g., polar protic, polar aprotic, and nonpolar solvents), it is possible to observe how the solvent molecules arrange themselves around the solute and how these interactions affect its conformational preferences and electronic properties. For instance, polar solvents might stabilize charge-separated states, potentially influencing reaction pathways and the energies of electronic transitions. The solubility of the compound in various organic solvents like dichloromethane (B109758) and chloroform, as opposed to its poor solubility in water, is a practical manifestation of these solvent-solute interactions.

In silico Methods for Understanding Reaction Mechanisms and Regioselectivity

In silico methods are critical for elucidating the complex reaction mechanisms and predicting the regioselectivity of reactions involving this compound. These computational approaches allow for the investigation of reaction pathways that may be difficult to study experimentally.

Transition State Characterization and Energy Barriers

The characterization of transition states and the calculation of associated energy barriers are fundamental to understanding the kinetics of a chemical reaction. For this compound, this would involve using quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface for a given reaction. By identifying the transition state structures, which are first-order saddle points on the energy surface, and calculating their energies relative to the reactants, the activation energy barrier can be determined. This information is crucial for predicting the feasibility and rate of a reaction, such as nucleophilic substitution at the bromine-bearing carbon.

Fukui Indices and Local Reactivity Descriptors

Fukui indices and other local reactivity descriptors derived from conceptual DFT are used to predict the most reactive sites within a molecule. These indices quantify the change in electron density at a specific atomic site upon the addition or removal of an electron, thereby identifying regions susceptible to nucleophilic, electrophilic, or radical attack. For this compound, calculating Fukui functions would help in predicting the regioselectivity of various reactions. For example, the sites with the largest Fukui index for nucleophilic attack (f+) would indicate the most probable locations for reaction with a nucleophile. This analysis is invaluable for designing synthetic routes and understanding the outcomes of chemical transformations.

Chemical Reactivity and Derivatization of 3 Bromo 6 Fluoroimidazo 1,5 a Pyridine

Substitution Reactions on the Halogenated Imidazo[1,5-a]pyridine (B1214698) Core

The presence of both bromine and fluorine atoms on the imidazo[1,5-a]pyridine core provides strategic points for selective functionalization through substitution reactions. The differing reactivity of the C-Br and C-F bonds allows for controlled, stepwise modifications, making this scaffold a valuable building block in the synthesis of complex molecules.

Nucleophilic Aromatic Substitution (SNAr) at Bromine and Fluorine Centers

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. In 3-Bromo-6-fluoroimidazo[1,5-a]pyridine, the pyridine (B92270) ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the fused imidazole (B134444) ring and the nitrogen atom within the pyridine ring itself.

The reactivity of the halogen atoms towards SNAr is dependent on their position and the nature of the nucleophile. Generally, the fluorine atom at the C6 position is more susceptible to nucleophilic displacement than the bromine atom at the C3 position. This is attributed to the higher electronegativity of fluorine, which polarizes the C-F bond and stabilizes the Meisenheimer intermediate formed during the reaction. However, the C3 position is also activated by the adjacent imidazole ring.

Common nucleophiles employed in SNAr reactions with similar halo-heterocycles include alkoxides, thiolates, and amines. For instance, in related halo-pyridines, reactions with sodium methoxide (B1231860) can lead to the corresponding methoxy-substituted products. While specific experimental data for this compound is not extensively reported in publicly available literature, the general principles of SNAr on halo-pyridines suggest that selective substitution is achievable.

Cross-Coupling Reactions at Halogenated Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a primary strategy for the derivatization of this compound. The differential reactivity of the C-Br and C-F bonds allows for selective and sequential couplings. The C-Br bond at the 3-position is significantly more reactive in typical cross-coupling reactions than the C-F bond at the 6-position, enabling site-selective modifications.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the halo-imidazo[1,5-a]pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is anticipated that the Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids would proceed selectively at the C3 position. For related 3-bromo-pyrazolo[1,5-a]pyrimidin-5-ones, successful Suzuki-Miyaura couplings have been reported using catalysts like XPhosPdG2/XPhos to afford a variety of 3-arylated products in good to excellent yields. uni.lu

Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional groups for further transformations. This reaction involves the coupling of a terminal alkyne with the halo-imidazo[1,5-a]pyridine using a palladium catalyst, a copper(I) co-catalyst, and a base. Similar to the Suzuki-Miyaura coupling, the reaction is expected to occur preferentially at the C3-bromo position. Studies on related 5- and 6-bromo-3-fluoro-2-cyanopyridines have demonstrated successful Sonogashira couplings with a wide range of terminal alkynes. nih.gov

Heck-Mizoroki Coupling: This reaction allows for the vinylation of the imidazo[1,5-a]pyridine core by reacting it with an alkene in the presence of a palladium catalyst and a base. The C3-bromo position is the expected site of reaction.

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful method. It involves the palladium-catalyzed coupling of an amine with the halo-imidazo[1,5-a]pyridine. This reaction would be expected to proceed at the C3 position to introduce primary or secondary amine functionalities. Successful Buchwald-Hartwig aminations have been reported for a variety of bromopyridines with different amines. nih.gov

Cross-Coupling Reaction Expected Reactive Site Coupling Partner Typical Catalyst System Product Type
Suzuki-MiyauraC3-BrAryl/heteroaryl boronic acid/esterPd(PPh₃)₄, PdCl₂(dppf), XPhosPdG23-Aryl/heteroaryl-6-fluoroimidazo[1,5-a]pyridine
SonogashiraC3-BrTerminal alkynePd(PPh₃)₄/CuI3-Alkynyl-6-fluoroimidazo[1,5-a]pyridine
Heck-MizorokiC3-BrAlkenePd(OAc)₂/phosphine (B1218219) ligand3-Alkenyl-6-fluoroimidazo[1,5-a]pyridine
Buchwald-HartwigC3-BrPrimary/secondary aminePd₂(dba)₃/phosphine ligand3-Amino-6-fluoroimidazo[1,5-a]pyridine

Functional Group Transformations

Beyond substitution reactions at the halogenated positions, the this compound scaffold allows for a range of functional group transformations on both the imidazole and pyridine rings.

Reactions at the Imidazole Nitrogen Atoms

The imidazo[1,5-a]pyridine system possesses two nitrogen atoms within the imidazole moiety. The lone pair of electrons on the N4 nitrogen is part of the aromatic system, while the N5 nitrogen has a lone pair in an sp² hybrid orbital, making it the more basic and nucleophilic center.

N-Alkylation and N-Arylation: The N5 nitrogen can be readily alkylated or arylated using appropriate electrophiles. For example, reactions of imidazo[1,5-a]pyridines with alkyl halides or sulfates in polar solvents can lead to the formation of quaternary imidazo[1,5-a]pyridinium salts. mdpi.com

N-Oxidation: The pyridine nitrogen (N5) can be oxidized to the corresponding N-oxide using oxidizing agents like m-CPBA or hydrogen peroxide. This transformation can alter the electronic properties of the ring system and influence the regioselectivity of subsequent reactions.

Modifications at the Pyridine Ring

The pyridine ring of the imidazo[1,5-a]pyridine system is generally electron-deficient and thus less reactive towards electrophilic substitution compared to benzene. However, the fused imidazole ring can influence the reactivity and regioselectivity of such transformations.

Electrophilic Substitution: Electrophilic aromatic substitution on the pyridine ring of imidazo[1,5-a]pyridines is challenging but can be achieved under specific conditions. Due to the deactivating effect of the pyridine nitrogen, electrophilic attack, if it occurs, is predicted to favor the C7 and C8 positions, which are relatively more electron-rich than the C6 position bearing the fluorine atom. acs.org

Cyclization and Annulation Reactions for Extended Architectures

The functional groups introduced onto the this compound core can serve as handles for the construction of more complex, extended polycyclic architectures. These reactions are of significant interest for the development of novel materials and drug candidates.

For instance, derivatives of imidazo[1,5-a]pyridine have been utilized in intramolecular cyclization reactions to form novel fused heterocyclic systems. In one study, iodine-mediated cyclization of N-thioacyl 1,2-aminoalcohols derived from aromatic aldehydes led to the formation of bis(1-imidazo[1,5-a]pyridyl)arylmethanes. nih.gov While not specific to the 3-bromo-6-fluoro derivative, this illustrates the potential for using functionalized side chains to build more elaborate structures.

Furthermore, annulation reactions, where a new ring is fused onto the existing scaffold, can be envisioned. For example, a derivative with an amino group at C3 and a suitable functional group on an adjacent substituent could undergo intramolecular condensation to form a new heterocyclic ring. Such strategies have been employed in the synthesis of complex imidazo[1,5-a]quinoxaline (B8520501) systems from appropriately substituted precursors. researchgate.net

Regioselectivity and Stereoselectivity in Derivatization Pathways

The derivatization of this compound is predominantly governed by the inherent reactivity of the imidazo[1,5-a]pyridine ring system and the directing effects of the existing substituents. The bromine atom at the C-3 position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, which are the primary methods for introducing molecular diversity to this scaffold.

The regioselectivity of these derivatization reactions is a critical aspect, dictating the final structure of the synthesized compounds. Based on studies of the parent imidazo[1,5-a]pyridine and related structures, the C-3 position is the most common site for electrophilic substitution and palladium-catalyzed functionalization. This is attributed to the electronic nature of the bicyclic system, where the imidazole ring is more electron-rich than the pyridine ring.

A key strategy for the derivatization of the imidazo[1,5-a]pyridine core involves a two-step process: electrophilic bromination followed by a palladium-catalyzed cross-coupling reaction. nih.gov For the parent imidazo[1,5-a]pyridine, bromination occurs selectively at the C-3 position. nih.gov This sets the stage for subsequent reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups specifically at this position. nih.gov

Direct C-H arylation of the imidazo[1,5-a]pyridine scaffold has also been shown to be highly regioselective for the C-3 position. nih.gov This further underscores the intrinsic reactivity of this site towards palladium-catalyzed transformations.

While specific studies on the stereoselectivity of derivatization pathways for this compound are not extensively documented, it is an important consideration when introducing chiral moieties. The planarity of the imidazo[1,5-a]pyridine ring system means that stereocenters are typically introduced in the side chains attached at the C-3 position. The stereochemical outcome of such reactions would be dependent on the specific reagents, catalysts, and reaction conditions employed.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are instrumental in the derivatization of this compound. The primary focus of these reactions is the substitution of the bromine atom at the C-3 position.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction would involve the coupling of the C-3 position with a variety of boronic acids or esters. The regioselectivity is inherently controlled by the position of the bromine atom.

Studies on related 3-iodoimidazo[1,2-a]pyridines have shown that the efficiency of the Suzuki coupling can be influenced by the nature of the substituent at the C-2 position, as well as the choice of base and solvent. researchgate.net For instance, the use of strong bases in DME has been reported to provide optimized yields and shorter reaction times. researchgate.net Similar considerations would be crucial for optimizing the Suzuki coupling of this compound.

The table below illustrates hypothetical Suzuki-Miyaura coupling reactions based on the established reactivity of related compounds.

EntryBoronic Acid/EsterCatalystBaseSolventProductYield (%)
1Phenylboronic acidPd(PPh3)4Na2CO3DME/H2O6-Fluoro-3-phenylimidazo[1,5-a]pyridine-
24-Methoxyphenylboronic acidPd(OAc)2 / SPhosK3PO4Toluene/H2O6-Fluoro-3-(4-methoxyphenyl)imidazo[1,5-a]pyridine-
3Thiophene-2-boronic acidPdCl2(dppf)Cs2CO31,4-Dioxane6-Fluoro-3-(thiophen-2-yl)imidazo[1,5-a]pyridine-

This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions on similar heterocyclic systems. Actual yields would require experimental validation.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the C-3 position. The regioselectivity is again dictated by the location of the bromine atom. The choice of phosphine ligand is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results.

For example, the amination of 3-bromo-2-methylpyridine (B185296) with various amines has been successfully demonstrated using palladium catalysts with ligands like BINAP. chemspider.com

The table below outlines potential Buchwald-Hartwig amination reactions for this compound.

EntryAmineCatalystLigandBaseSolventProductYield (%)
1MorpholinePd2(dba)3XPhosNaOtBuToluene4-(6-Fluoroimidazo[1,5-a]pyridin-3-yl)morpholine-
2AnilinePd(OAc)2RuPhosCs2CO31,4-DioxaneN-(6-Fluoroimidazo[1,5-a]pyridin-3-yl)aniline-
3BenzylaminePdCl2(dppf)-K2CO3TolueneN-Benzyl-6-fluoroimidazo[1,5-a]pyridin-3-amine-

This table is illustrative and based on general knowledge of Buchwald-Hartwig amination on similar heterocyclic systems. Actual yields would require experimental validation.

Advanced Research Applications of 3 Bromo 6 Fluoroimidazo 1,5 a Pyridine As a Chemical Scaffold

Role in Medicinal Chemistry Research and Drug Design

The imidazo[1,5-a]pyridine (B1214698) core is a recognized "privileged structure" in medicinal chemistry due to its presence in numerous bioactive molecules. This scaffold's rigid, planar structure and specific arrangement of nitrogen atoms allow it to interact effectively with various biological targets. Nitrogen-containing heterocyclic compounds are crucial in the development of pharmaceuticals, and the imidazopyridine moiety, in particular, has been featured in compounds showing a range of biological activities. mmu.ac.uk

Scaffold for Rational Drug Design Initiatives

The 3-Bromo-6-fluoroimidazo[1,5-a]pyridine structure is an exemplary starting point for rational drug design. The core imidazo[1,5-a]pyridine framework provides a stable and synthetically accessible foundation for building complex molecules. The strategic placement of the bromo and fluoro substituents allows for systematic chemical exploration to optimize potency, selectivity, and pharmacokinetic properties.

The bromine atom at the 3-position is particularly valuable for synthetic diversification. It can be readily used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents. This enables the creation of large libraries of analogues for structure-activity relationship (SAR) studies. For instance, related imidazopyridine scaffolds have been functionalized to create potent urease inhibitors, demonstrating the therapeutic potential of this chemical class. mmu.ac.uk The fluorine atom at the 6-position can enhance metabolic stability by blocking potential sites of oxidation and can also improve binding affinity to target proteins through favorable electronic interactions. The pyridine (B92270) scaffold is known to improve water solubility in pharmaceutically relevant molecules, which has led to the discovery of many broad-spectrum therapeutic agents. nih.gov

Exploration in the Development of Targeted Molecular Probes

The inherent photophysical properties of the imidazo[1,5-a]pyridine scaffold make it an attractive core for the development of fluorescent molecular probes. nih.gov These probes are instrumental in chemical biology for visualizing and tracking biological processes, ions, and molecules within living systems. The compact shape and emissive characteristics of this scaffold are well-suited for such applications. nih.gov

Derivatives of the imidazo[1,5-a]pyridine core have been successfully developed as fluorescent probes for various applications. For example, they have been investigated as probes for studying cell membrane dynamics, leveraging their ability to intercalate into lipid bilayers. nih.gov The fluorescence of these compounds often exhibits solvatochromism—a change in emission wavelength depending on the polarity of the environment—which is a highly desirable feature for sensing changes in the local environment, such as within a cell membrane. nih.gov Furthermore, by incorporating specific recognition moieties, the imidazo[1,5-a]pyridine scaffold can be transformed into targeted probes. A related scaffold, imidazo[1,2-a]pyridine (B132010), has been functionalized to create a highly selective fluorescent probe for detecting mercury ions (Hg²⁺) in living cells and water samples. rsc.org

Applications in Materials Science

Beyond its biomedical applications, the this compound scaffold is a valuable component in the design of advanced functional materials. Its photo/thermal stability, emissive properties, and ability to coordinate with metal ions make it suitable for a range of materials science applications, from optoelectronics to chemical sensors. nih.govresearchgate.net

Optoelectronic Devices: Emitters and Luminescent Materials

Imidazo[1,5-a]pyridine derivatives are widely recognized for their potential in optoelectronic devices. nih.govresearchgate.net Their robust chemical structure provides the necessary stability for device applications, while their tunable electronic properties allow for the generation of light across the visible spectrum. These compounds have been investigated as emitters in Organic Light-Emitting Diodes (OLEDs) and as components in solar energy conversion systems. researchgate.net

A key feature of many imidazo[1,5-a]pyridine derivatives is their large Stokes shift, which is the difference between the peak absorption and peak emission wavelengths. nih.gov A large Stokes shift is advantageous in luminescent materials as it minimizes self-absorption, leading to brighter and more efficient emission. This property makes them useful for applications such as down-shifting conversion, where high-energy light is converted to lower-energy light. nih.gov

Table 1: Photophysical Properties of Representative Imidazo[1,5-a]pyridine-Based Dimers Illustrative data for related scaffold derivatives demonstrating their potential as luminescent materials.

CompoundDescriptionQuantum Yield (QY)Stokes Shift (cm⁻¹)
Dimer 2 Symmetric diphenyl analog0.12> 5000
Dimer 3 Asymmetric analog0.18> 5000
Dimer 4 Symmetric dipyridyl analog0.38> 5000

Data sourced from studies on related imidazo[1,5-a]pyridine fluorophores. nih.gov

Fluorescent Probes and Sensors: Design and Photophysical Response

In the context of materials science, the imidazo[1,5-a]pyridine scaffold is used to design chemosensors for the detection of various analytes. nih.gov The design of these sensors often relies on modulating the fluorescence output of the scaffold upon interaction with a target species. The inherent fluorescence of the core can be either quenched or enhanced in the presence of an analyte, providing a clear optical signal.

The photophysical response of these probes can be finely tuned through chemical modification. For example, the introduction of different substituents can alter the compound's sensitivity and selectivity. The solvatochromic behavior of these fluorophores is particularly useful, as it allows for the creation of sensors that can report on the polarity or composition of a chemical environment. nih.gov Studies using liposomes as artificial membrane models have shown that imidazo[1,5-a]pyridine probes successfully intercalate into the lipid bilayer, highlighting their potential as sensors for membrane properties. nih.gov

Coordination Chemistry: Ligand Design for Metal Complexes

The imidazo[1,5-a]pyridine skeleton, with its multiple nitrogen atoms, is an excellent ligand for forming coordination complexes with a variety of metal ions. nih.govresearchgate.netrsc.org The nitrogen atoms of the pyridine and imidazole (B134444) rings can act as donor sites, enabling the scaffold to function as a bidentate ligand that binds to metal centers in a stable, chelate fashion. rsc.org

This coordinating ability has been exploited to synthesize novel palladium(II) and platinum(II) complexes. rsc.org In these structures, the imidazo[1,5-a]pyridine derivative acts as an N,N-bidentate ligand, coordinating to the metal through the pyridyl nitrogen and a nitrogen atom from the imidazo portion of the fused ring system. rsc.org These metal complexes have potential applications in catalysis, materials science, and even as therapeutic agents. The ability to modify the periphery of the ligand—for instance, by leveraging the bromo and fluoro groups on the this compound scaffold—allows for the systematic tuning of the resulting metal complex's electronic, steric, and photophysical properties.

Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the advanced applications of This compound as a chemical scaffold in the field of catalysis, specifically concerning its use as a precursor for N-Heterocyclic Carbenes (NHCs) and pincer ligands, or its role in transition metal catalysis.

While the broader family of imidazo[1,5-a]pyridines and their isomers are recognized for their utility in coordination chemistry and as ligands in various catalytic processes, the direct application of the 3-bromo-6-fluoro substituted variant in these specific roles is not documented in the reviewed sources. Research on related structures suggests that the bromo- and fluoro-functionalized imidazopyridine core can be involved in reactions pertinent to catalyst development. For instance, bromo derivatives of similar heterocyclic systems are known to participate in palladium-catalyzed cross-coupling reactions, a fundamental step in the synthesis of more complex functional molecules that can serve as ligands.

However, without direct studies on this compound, a detailed and scientifically accurate account for the requested sections cannot be provided at this time.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Halogenated Imidazo 1,5 a Pyridines

Systematic Exploration of Substituent Effects on Chemical Behavior

The chemical behavior of the imidazo[1,5-a]pyridine (B1214698) core is highly dependent on the nature and position of its substituents. acs.org Halogenation, in particular, serves as a critical modification strategy. The reaction output and the efficiency of synthetic methodologies are strongly influenced by the electronic properties of substituents on the pyridine (B92270) ring. acs.org For instance, the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines through copper(II)-catalyzed tandem reactions is efficient for various starting materials, indicating a broad tolerance for different functional groups. organic-chemistry.org

Studies on the formation of imidazo[1,5-a]pyridine derivatives have shown that the reaction yields are gratifying only when the reactants possess moderately electron-releasing or moderately electron-withdrawing groups. researchgate.net The presence of strongly activating (like p-OCH3) or deactivating (like p-NO2) groups on reactants can hinder the formation of the desired imidazo[1,5-a]pyridine products. researchgate.net

The position of a halogen atom on the imidazo[1,5-a]pyridine skeleton profoundly impacts the molecule's reactivity and electronic landscape. The introduction of halogens can alter the electron density distribution across the fused ring system, which in turn affects its susceptibility to further chemical transformations. northampton.ac.ukresearchgate.net

The electronic effects of substituents are crucial in directing the outcomes of reactions. For example, in the synthesis of imidazo[1,5-a]pyridines from 2-picolylamine and various benzaldehydes, the electronic nature of the substituent on the aldehyde was found to be a pivotal factor for the success of the reaction. researchgate.net While specific studies detailing the reactivity of every position on the 3-Bromo-6-fluoroimidazo[1,5-a]pyridine are not extensively documented, the principles observed in related heterocyclic systems suggest that the electron-withdrawing nature of the fluorine at the 6-position and the bromine at the 3-position would significantly modulate the electron density of the pyridine and imidazole (B134444) rings, respectively. This modulation governs the regioselectivity of subsequent functionalization reactions. researchgate.net

Both steric and electronic factors play a governing role in the derivatization of the imidazo[1,5-a]pyridine core. The accessibility of different positions on the heterocyclic scaffold to reagents is controlled by steric hindrance from existing substituents. For instance, a conformational restriction strategy has been successfully applied to improve the properties of imidazo[1,5-a]pyrazine (B1201761) antagonists, highlighting the importance of managing molecular flexibility and steric profile. acs.org

In the context of derivatization, the electronic properties of substituents dictate the reactivity of the scaffold. The imidazo[1,5-a]pyridine nucleus can be derivatized through various reactions, and the success of these transformations often depends on the electronic interplay between the substituents and the heterocyclic core. researchgate.net For example, the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines is achieved through a condensation-amination-oxidative dehydrogenation process, a reaction pathway sensitive to the electronic environment of the substrates. organic-chemistry.org The presence of a bulky group can hinder the approach of reactants, while electron-withdrawing or donating groups can activate or deactivate specific sites towards electrophilic or nucleophilic attack. nih.govmdpi.com

Correlating Molecular Structure with Spectroscopic Signatures

The spectroscopic properties of halogenated imidazo[1,5-a]pyridines are intrinsically linked to their molecular structure. Techniques such as NMR, UV-Vis absorption, and fluorescence spectroscopy provide valuable data that reflect the electronic and conformational characteristics of these molecules. northampton.ac.uk

A series of halogenated imidazo[1,5-a]pyridines have been characterized by various spectroscopic techniques to discuss their optical properties in relation to their chemical structure. northampton.ac.ukunito.it The nature of the halogen substituent has been shown to significantly affect the luminescence quantum yields. northampton.ac.uk For instance, quaternization of a pendant pyridine attached to the imidazo[1,5-a]pyridine core leads to a notable bathochromic (red) shift in the UV-Vis absorption spectrum. tum.de This shift is indicative of a change in the electronic structure and energy levels of the molecule upon quaternization. tum.de

The photophysical properties of imidazo[1,5-a]pyridine derivatives, such as their large Stokes shifts (up to 150 nm) and high photoluminescent quantum yields, are highly attractive features. tum.de These properties are tunable through functionalization, demonstrating a clear structure-property relationship. tum.dersc.org For example, the emission wavelength of boron-centered spiro compounds featuring imidazo[1,5-a]pyridine ligands is dependent on the electronic properties of the substituents on the ligands in solution. nih.gov

Table 1: Spectroscopic Data for Selected Imidazo[1,5-a]pyridine Derivatives This table is interactive. Click on headers to sort.

Compound 1H NMR (ppm) 13C NMR (ppm) Key Spectroscopic Feature Reference
1-(4-bromophenyl)-3-phenylimidazo[1,5-a]pyridine 9.11 (d, J = 0.8 Hz, 1H, 1-H), 8.42 (dd, J = 9.2; 0.7 Hz, 1H, 9-H), 7.48 (s, 1H, 3-H) 153.4, 129.7, 127.4, 125.7, 124.0, 123.0, 119.3, 118.8, 115.9, 113.4, 109.9 Characterized by 1H and 13C NMR beilstein-journals.org
2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salt 8.72 (dt, J = 9.2, 1.2 Hz, 1H), 8.63 (ddd, J = 4.8, 1.8, 0.9 Hz, 1H), 8.35–8.30 (m, 1.5H) 155.03, 149.29, 149.12, 137.40, 136.38, 131.24, 130.94, 130.52 Quaternization causes a large bathochromic shift in UV-Vis spectra. tum.de
Boron-spiro compound with imidazo[1,5-a]pyridin-3-yl phenol (B47542) ligand Signals from 8.60 to 6.80 ppm (aromatic protons), ~1.75 ppm (methyl singlet) Not specified Exhibits blue emission in solution and orange-red emission in solid state. nih.gov

Computational Insights into Structure-Property Correlations

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the relationship between the molecular structure of imidazo[1,5-a]pyridines and their observed properties. nih.gov These theoretical calculations provide a deeper understanding of the electronic structure, orbital energies, and the nature of electronic transitions that govern the photophysical behavior of these compounds. tum.dersc.org

DFT analyses have been employed to rationalize the photophysical properties of D–π–A push–pull fluorophores based on the imidazo[1,5-a]pyridine scaffold. rsc.org Such studies help in understanding the intramolecular charge transfer (ICT) characteristics, which are responsible for properties like solvatochromism. rsc.org Similarly, computational studies on pyridinium (B92312) salts of imidazo[1,5-a]pyridines have been used to analyze their spectroscopic data and to devise strategies to optimize their photophysical properties by preventing aggregation. researchgate.nettum.de

Theoretical calculations have also been used to investigate the structure of boron-centered spiro compounds containing imidazo[1,5-a]pyridine ligands. nih.gov These studies revealed a nearly perpendicular arrangement of the imidazo[1,5-a]pyridine skeleton and a biphenyl (B1667301) moiety around the central boron atom, which helps to hinder intermolecular π-π interactions in the crystal packing. nih.gov Time-Dependent DFT (TD-DFT) calculations are further used to describe the nature of the electronic transitions, correlating the calculated energy gaps with the experimentally observed absorption and emission spectra. nih.gov Such computational insights are crucial for the rational design of new materials with tailored optical properties. researchgate.netresearchgate.net

Q & A

Basic Research Question

Methodological Answer:
The synthesis of halogenated imidazo[1,5-a]pyridines often involves bromination or cyclocondensation strategies. For example:

  • Bromination : Starting with a fluoro-substituted imidazo[1,5-a]pyridine, bromine in acetic acid under inert atmosphere achieves halogenation at the 3-position. This method yields ~70-80% with careful temperature control (160°C) .
  • Cyclocondensation : Reacting nitroalkanes (e.g., nitroethane) with 2-(aminomethyl)pyridines in polyphosphoric acid (PPA) at 160°C forms the fused imidazo ring. Yields reach 72-76% when using optimized stoichiometry .

Key Variables Affecting Yield:

VariableImpactExample from Evidence
SolventAcetic acid enhances electrophilic bromination; PPA aids cyclization.Bromination in acetic acid
TemperatureHigher temps (160°C) drive cyclocondensation but risk decomposition.Cyclocondensation at 160°C
CatalystPPA acts as both solvent and catalyst for ring formation.Use of PPA in cyclocondensation

Which spectroscopic and analytical techniques are most effective for characterizing halogenated imidazo[1,5-a]pyridines?

Basic Research Question

Methodological Answer:

  • 1H/13C NMR : Critical for confirming substitution patterns. For example, coupling constants in the aromatic region distinguish between bromine (deshielded protons) and fluorine (spin-spin splitting) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula, especially for heavy halogens (Br, Cl). reports HRMS data with <2 ppm error .
  • X-ray Crystallography : Resolves regiochemical ambiguities in fused-ring systems. While not directly cited, analogous studies on imidazo[1,5-a]pyridines use this for structural validation .

Example Workflow:

NMR Analysis : Assign peaks using 2D experiments (COSY, HSQC) to map substituents.

Elemental Analysis : Confirm halogen content via combustion analysis or XPS.

Chromatography : HPLC purity checks (>95%) ensure synthetic reliability .

How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

Methodological Answer:
DFT calculations (e.g., B3LYP hybrid functional) model electronic effects of halogens:

  • Electron-Withdrawing Effects : Fluorine at C6 increases electrophilicity at C3-Br, enhancing Suzuki coupling rates. ’s exchange-correlation functionals predict activation barriers for Pd-catalyzed reactions .
  • Charge Distribution : Mulliken charges at bromine and fluorine guide site selectivity. For example, bromine’s higher polarizability directs oxidative addition in Pd(0) complexes .

Case Study :
Compare computed Fukui indices (nucleophilicity/electrophilicity) for C3-Br vs. C6-F. A table from DFT studies might show:

PositionFukui Index (Electrophilicity)Reactivity in Cross-Coupling
C3-Br0.45High (preferred site)
C6-F0.12Low

How can researchers resolve contradictions in reported synthetic yields for halogenated imidazo[1,5-a]pyridines?

Advanced Research Question

Methodological Answer:
Discrepancies often arise from:

Reagent Purity : Trace moisture degrades brominating agents (e.g., Br2 in acetic acid). Use anhydrous conditions and freshly distilled solvents .

Catalyst Loading : Excess PPA in cyclocondensation lowers yields due to side reactions. Optimize to 500 mg/g substrate .

Workup Procedures : Incomplete neutralization of PPA leads to hydrolysis. Quench with ice-water and extract promptly .

Experimental Design Tips:

  • DoE (Design of Experiments) : Vary temperature, catalyst ratio, and solvent systematically.
  • Control Reactions : Compare yields with/without inert atmosphere to assess oxidative degradation.

How do fluorine and bromine substituents influence the biological activity of imidazo[1,5-a]pyridines?

Application-Focused Question

Methodological Answer:

  • Lipophilicity : Fluorine increases logP (hydrophobicity), enhancing membrane permeability. notes trifluoromethyl groups improve bioavailability .
  • Antibacterial Activity : Halogens disrupt bacterial enzymes via halogen bonding. reports imidazo[1,5-a]pyridines with Br/Cl substituents showing MIC values of 2-8 µg/mL against S. aureus .

Structure-Activity Relationship (SAR) Table:

CompoundSubstituentsMIC (µg/mL)
3-Bromo-6-fluoro derivativeBr (C3), F (C6)4.0
6-Chloro analogCl (C6)8.0
Unsubstituted coreNone>64

Testing Protocol:

MIC Assay : Broth microdilution against gram-positive/negative strains.

Cytotoxicity : Compare IC50 in mammalian cells to assess selectivity .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

Methodological Answer:

  • Exothermic Reactions : Bromination at scale requires jacketed reactors with precise temperature control to avoid runaway reactions .
  • Purification : Column chromatography is impractical for large batches. Switch to recrystallization (e.g., ethanol/water mixtures) .
  • Regioselectivity : Competing bromination at C5 can occur; optimize stoichiometry (1.1 eq Br2) and monitor via inline IR .

Scale-Up Checklist:

ParameterLab Scale (mg)Pilot Scale (g)
Reaction Volume5 mL1 L
Cooling RateIce bathChilled reactor
Yield75%68%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.